molecular formula C11H13Cl2NO2 B3260944 4-Amino-2,6-dichloro-benzoic acid tert-butyl ester CAS No. 336818-35-0

4-Amino-2,6-dichloro-benzoic acid tert-butyl ester

Cat. No.: B3260944
CAS No.: 336818-35-0
M. Wt: 262.13 g/mol
InChI Key: PJPIRBNWRWGSRT-UHFFFAOYSA-N
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Description

4-Amino-2,6-dichloro-benzoic acid tert-butyl ester is a chemical compound with the molecular formula C11H13Cl2NO2 It is a derivative of benzoic acid, featuring amino and dichloro substitutions on the benzene ring, along with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dichloro-benzoic acid tert-butyl ester typically involves the esterification of 4-Amino-2,6-dichloro-benzoic acid with tert-butanol. This reaction is often catalyzed by an acid such as sulfuric acid or boron trifluoride diethyl etherate. The reaction conditions usually require heating under reflux to achieve the desired esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dichloro-benzoic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride can be employed.

Major Products Formed

    Substitution Reactions: Products may include various substituted benzoic acid derivatives.

    Ester Hydrolysis: The major product is 4-Amino-2,6-dichloro-benzoic acid.

    Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-2,6-dichloro-benzoic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Amino-2,6-dichloro-benzoic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. The amino and chloro groups on the benzene ring can interact with enzymes and proteins, potentially inhibiting their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,6-dichlorobenzoic acid: Lacks the tert-butyl ester group.

    2,6-Dichloro-4-hydroxybenzoic acid: Contains a hydroxyl group instead of an amino group.

    4-Amino-2,6-dichlorophenol: Features a phenol group instead of a carboxylic acid ester.

Uniqueness

4-Amino-2,6-dichloro-benzoic acid tert-butyl ester is unique due to the presence of both amino and dichloro substitutions on the benzene ring, along with the tert-butyl ester group.

Properties

IUPAC Name

tert-butyl 4-amino-2,6-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)9-7(12)4-6(14)5-8(9)13/h4-5H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPIRBNWRWGSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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